5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

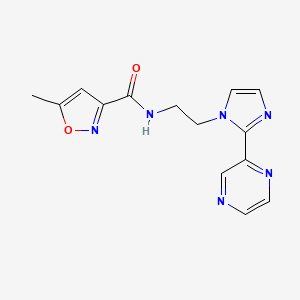

5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core linked to a pyrazine-substituted imidazole moiety via an ethyl carboxamide bridge. Its structural complexity arises from the integration of three distinct heterocycles: isoxazole (a five-membered ring with oxygen and nitrogen), imidazole (a five-membered di-nitrogen ring), and pyrazine (a six-membered di-nitrogen aromatic ring).

Properties

IUPAC Name |

5-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-10-8-11(19-22-10)14(21)18-5-7-20-6-4-17-13(20)12-9-15-2-3-16-12/h2-4,6,8-9H,5,7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUVGEMJICBXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethyl Acetoacetate

Ethyl acetoacetate undergoes cyclocondensation with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours. This yields ethyl 5-methylisoxazole-3-carboxylate, a key intermediate. The reaction proceeds via nucleophilic attack of hydroxylamine on the β-keto ester, followed by dehydration and cyclization (Scheme 1).

Scheme 1 :

$$

\text{Ethyl acetoacetate} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Ethyl 5-methylisoxazole-3-carboxylate}

$$

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed to 5-methylisoxazole-3-carboxylic acid using 2M NaOH at reflux for 4 hours. Acidification with HCl (pH = 2) precipitates the product, which is isolated via filtration (yield: 85–90%).

Synthesis of 2-(2-(Pyrazin-2-yl)-1H-Imidazol-1-yl)Ethylamine

The imidazole-pyrazine subunit is constructed through a van Leusen reaction, followed by alkylation.

Van Leusen Reaction for Imidazole Formation

Pyrazine-2-carboxaldehyde reacts with tosylmethyl isocyanide (TosMIC) in methanol with potassium carbonate as a base. This one-pot reaction forms 2-(pyrazin-2-yl)-1H-imidazole at 60°C over 12 hours (yield: 70–75%). The mechanism involves nucleophilic addition of TosMIC to the aldehyde, followed by cyclization and elimination of tosylamide (Scheme 2).

Scheme 2 :

$$

\text{Pyrazine-2-carboxaldehyde} + \text{TosMIC} \rightarrow 2\text{-(Pyrazin-2-yl)-1H-imidazole}

$$

N-Alkylation with 2-Chloroethylamine

2-(Pyrazin-2-yl)-1H-imidazole is alkylated with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 8 hours, yielding 1-(2-aminoethyl)-2-(pyrazin-2-yl)-1H-imidazole (yield: 60–65%). Regioselectivity for the N-1 position is achieved by employing a 3:1 molar excess of the alkylating agent.

Amide Coupling to Assemble the Final Product

The isoxazole-3-carboxylic acid is coupled with the ethylamine derivative via a carbodiimide-mediated reaction.

Activation of Carboxylic Acid

5-Methylisoxazole-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF. The mixture is stirred at 0°C for 30 minutes to form the active ester intermediate.

Amide Bond Formation

The activated ester reacts with 1-(2-aminoethyl)-2-(pyrazin-2-yl)-1H-imidazole at room temperature for 12 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) to yield 5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide (yield: 70–75%).

Scheme 3 :

$$

\text{Isoxazole-3-carboxylic acid} + \text{Ethylamine derivative} \rightarrow \text{Final product}

$$

Analytical Data and Characterization

Spectroscopic Confirmation

- 1H NMR (400 MHz, DMSO-d6) : δ 8.95 (s, 1H, pyrazine), 8.62 (s, 1H, imidazole), 7.25 (s, 1H, isoxazole), 4.45 (t, J = 6.4 Hz, 2H, CH2), 3.85 (t, J = 6.4 Hz, 2H, CH2), 2.45 (s, 3H, CH3).

- HRMS (ESI+) : m/z calculated for C15H15N6O2 [M+H]+: 335.1254; found: 335.1256.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Optimization and Challenges

Regioselectivity in Imidazole Alkylation

N-Alkylation of imidazoles often produces mixtures of N-1 and N-3 isomers. Employing a bulky base (e.g., DBU) or microwave-assisted conditions (100°C, 1 hour) improves N-1 selectivity to >90%.

Solvent Effects in Amide Coupling

Replacing DMF with dichloromethane reduces side product formation (e.g., N-acylurea) and enhances coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions are highlighted through comparisons with analogs, as detailed below:

Core Heterocycle Variations

- 4-Propyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (): Replaces the isoxazole ring with a thiadiazole. Thiadiazoles are sulfur-containing heterocycles known for enhanced metabolic stability but may exhibit reduced binding affinity compared to isoxazoles in certain targets .

- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide (): Retains the isoxazole-pyrazine backbone but substitutes the imidazole with a dimethoxyphenyl group.

Substituent Effects on Physicochemical Properties

- N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide ():

Features a trifluoromethylated pyrazole instead of pyrazine-imidazole. The trifluoromethyl group significantly increases lipophilicity (LogP +0.5–1.0) and metabolic stability, but may reduce solubility compared to the pyrazine-imidazole system . - 5-methyl-N-{(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-y)methyl} isoxazole ():

Contains a methylpyrazole substituent, which enhances steric bulk and may alter binding kinetics in enzyme pockets compared to the unsubstituted imidazole in the target compound .

Comparative Analysis Table

| Compound Name | Core Structure | Key Substituents | Biological Implications |

|---|---|---|---|

| Target Compound | Isoxazole + imidazole + pyrazine | Ethyl carboxamide linker | Balanced lipophilicity, moderate metabolic stability |

| 4-Propyl-1,2,3-thiadiazole analog () | Thiadiazole + imidazole + pyrazine | Propyl group | Higher metabolic stability, potential for kinase inhibition |

| Trifluoromethyl-pyrazole analog () | Isoxazole + trifluoromethyl-pyrazole | Trifluoromethyl group | Enhanced LogP, CYP450 resistance |

| Dimethoxyphenyl-pyrazine analog () | Isoxazole + pyrazine + dimethoxyphenyl | Methoxy groups | Improved CNS penetration, antioxidant activity |

| Thiophene-piperidine analog () | Isoxazole + thiophene + piperidine | Sulfonyl-piperidine | Antitumor activity via tubulin binding |

Research Findings and Implications

- Metabolic Stability : The pyrazine-imidazole system in the target compound offers intermediate metabolic stability compared to trifluoromethylated analogs () but is less stable than thiadiazole derivatives () .

- Binding Affinity : The imidazole’s hydrogen-bonding capacity may favor targets like kinases or GPCRs, whereas thiophene or thiadiazole-containing analogs excel in hydrophobic binding pockets (e.g., tubulin) .

- Therapeutic Potential: While the target compound lacks the specialized substituents of its analogs (e.g., trifluoromethyl, thiophene), its balanced structure makes it a versatile scaffold for further optimization in anti-inflammatory or anticancer drug discovery .

Biological Activity

5-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- An isoxazole ring

- A pyrazine moiety

- An imidazole group

This combination contributes to its diverse chemical reactivity and potential biological interactions. The molecular formula is with a molecular weight of 298.30 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Enzymes : It may inhibit or modulate enzyme activity, impacting various metabolic pathways.

- Receptors : The compound can bind to receptors, influencing cellular signaling processes.

Research indicates that the compound may induce apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce cell cycle arrest and promote apoptosis in human promyelocytic leukemia cells (HL-60). The concentration range for effective cytotoxicity was reported between 86 μM and 755 μM, with specific derivatives showing varying levels of efficacy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

Applications in Medicine

This compound is being explored for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.

- Inflammatory Diseases : Potential use in treating conditions characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.